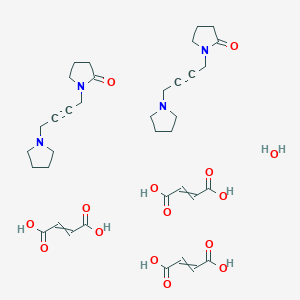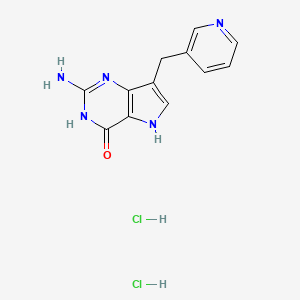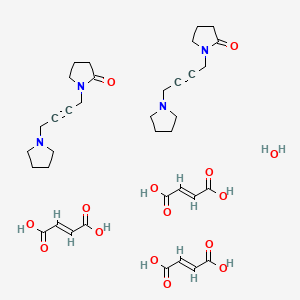![molecular formula C24H31F3N4S B10824357 N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine](/img/structure/B10824357.png)
N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZZW-115 is an organic synthetic molecule known for its role as an inhibitor of Nuclear Protein 1 (NUPR1).
Preparation Methods
The synthesis of ZZW-115 involves a ligand-based design approach starting from the scaffold of trifluoperazine, an antipsychotic agent. The chemical structure of ZZW-115 was optimized by modifying the piperazine ring of trifluoperazine to enhance its binding affinity and inhibitory effect on Nuclear Protein 1 . The synthetic route includes the following steps:
Initial Scaffold Modification: The piperazine ring of trifluoperazine is modified by introducing an alkylated amine group.
Chemical Optimization: Further chemical modifications are made to improve the compound’s affinity towards Nuclear Protein 1 and its inhibitory properties.
Chemical Reactions Analysis
ZZW-115 undergoes several types of chemical reactions, including:
Oxidation: ZZW-115 can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: ZZW-115 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroperoxides, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
ZZW-115 has a wide range of scientific research applications, including:
Cancer Therapy: ZZW-115 is used to inhibit Nuclear Protein 1, thereby sensitizing cancer cells to DNA damage induced by genotoxic agents. .
Ferroptosis Induction: The compound induces ferroptosis by promoting the accumulation of reactive oxygen species and lipid peroxidation, leading to cell death in cancer cells.
Mitochondrial Dysfunction Studies: ZZW-115 is used to study mitochondrial dysfunction and its role in cancer cell metabolism.
SUMOylation Research: The compound reduces SUMOylation of proteins involved in DNA damage response, making it a valuable tool for studying post-translational modifications.
Mechanism of Action
ZZW-115 exerts its effects by inhibiting the nuclear translocation of Nuclear Protein 1. It competes with importins for binding to the nuclear localization signal region of Nuclear Protein 1, thereby preventing its entry into the nucleus . This inhibition sensitizes cancer cells to DNA damage and reduces the SUMOylation-dependent functions of key proteins involved in the DNA damage response . Additionally, ZZW-115 induces ferroptosis by promoting the accumulation of reactive oxygen species and lipid peroxidation, leading to cell death .
Comparison with Similar Compounds
ZZW-115 is derived from trifluoperazine, an antipsychotic agent. Compared to trifluoperazine, ZZW-115 has a higher binding affinity for Nuclear Protein 1 and lacks the strong central nervous system side effects associated with trifluoperazine . Other similar compounds include:
Trifluoperazine: The parent compound from which ZZW-115 is derived. It has antipsychotic properties but also inhibits Nuclear Protein 1.
TFP-derived Compounds: A family of compounds synthesized based on the trifluoperazine scaffold, with modifications to enhance their inhibitory effects on Nuclear Protein 1.
ZZW-115 stands out due to its potent anticancer activity and ability to induce ferroptosis without significant side effects .
Properties
Molecular Formula |
C24H31F3N4S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C24H31F3N4S/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27/h3-4,6-9,18H,5,10-17H2,1-2H3 |
InChI Key |
HUDONDPCYIGAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10824287.png)


![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B10824310.png)





![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B10824336.png)
![sodium;2-[[2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B10824353.png)


